Methyl 3-(2-bromophenyl)-3-oxopropanoate
Overview
Description
- Methyl 3-(2-bromophenyl)-3-oxopropanoate is a chemical compound with the molecular formula C<sub>10</sub>H<sub>11</sub>BrO<sub>2</sub>.
- It is a colorless to slightly pale yellow liquid.
- The compound is used in various applications, including cross-coupling reactions and catalysis.
Synthesis Analysis
- The synthesis of Methyl 3-(2-bromophenyl)-3-oxopropanoate can be achieved through several methods, including the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand.
Molecular Structure Analysis
- The molecular formula of Methyl 3-(2-bromophenyl)-3-oxopropanoate is C<sub>10</sub>H<sub>11</sub>BrO<sub>2</sub>.
- It contains two C–B bonds and one B–O bond, resulting in enhanced Lewis acidity compared to boronic acids.
Chemical Reactions Analysis
- Methyl 3-(2-bromophenyl)-3-oxopropanoate can participate in various reactions, including cross-coupling reactions and functionalization of diols.
Physical And Chemical Properties Analysis
- Density: 1.4±0.1 g/cm³
- Boiling Point: 283.0±15.0 °C at 760 mmHg
- Flash Point: 124.9±20.4 °C
- Refractive Index: 1.536
Scientific Research Applications
Synthesis and Chemical Transformations
Heterocyclic Compound Synthesis : Methyl 3-(2-bromophenyl)-3-oxopropanoate is used in the synthesis of various heterocyclic compounds. For instance, its reactions with zinc and arylcarbaldehydes yield 5-aryl-2,2-dimethyl-4-oxaspiro[5.6]dodecan-1.3-diones and 3-aryl-4,4-dimethyl-2-oxaspiro[5.6]dodecan-1.5-diones (Kirillov, Melekhin, & Bogatyrev, 2008).
Formation of Substituted Thiophenes : It's instrumental in the Meerwein reaction to prepare methyl 3-aryl-2-bromo-2-chloropropanoates. These compounds serve as starting materials for creating substituted 3-hydroxythiophenes (Ostapiuk et al., 2021).
Preparation of Spirocompounds : Methyl 3-(2-bromophenyl)-3-oxopropanoate is used to form spirocompounds like 3-aroyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-diones, which are significant in various chemical syntheses (Shchepin, Kirillov, & Nedugov, 2003).
Biomedical Applications
Biomedical Compound Synthesis : The compound aids in creating 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, which has potential applications in regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
Antiproliferative Activity : Derivatives of methyl 3-(2-bromophenyl)-3-oxopropanoate have been investigated for their antiproliferative activity, indicating potential use in cancer research (Yurttaş, Evren, & Özkay, 2022).
Material Science and Analytical Chemistry
Photoreactive Materials : The compound is also important in photochemical studies. It reacts differently in various solvents, leading to the formation of materials like benzocyclobutenols and naphthalenones (Saito et al., 1998).
Spectroscopic Analysis and Computational Studies : It's used in spectroscopic characterizations, providing valuable data for computational chemistry and material science, as seen in studies like the characterization of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate (Diwaker et al., 2015).
Safety And Hazards
- Methyl 3-(2-bromophenyl)-3-oxopropanoate may pose hazards such as skin and eye irritation.
- Refer to the safety data sheet for detailed safety information.
Future Directions
- Further research could explore its applications in catalysis, materials science, and medicinal chemistry.
I hope this analysis provides a comprehensive overview of Methyl 3-(2-bromophenyl)-3-oxopropanoate! If you need additional details or have any other questions, feel free to ask.
properties
IUPAC Name |
methyl 3-(2-bromophenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLPQBSYXCTIEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373744 | |
Record name | methyl 3-(2-bromophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-bromophenyl)-3-oxopropanoate | |
CAS RN |
294881-08-6 | |
Record name | methyl 3-(2-bromophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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